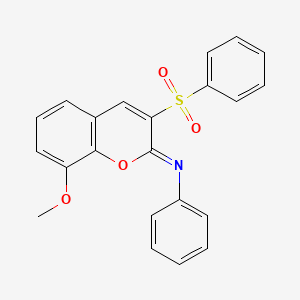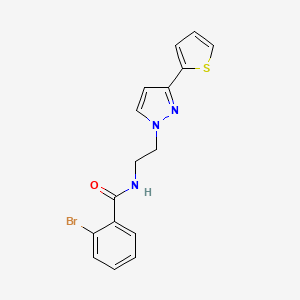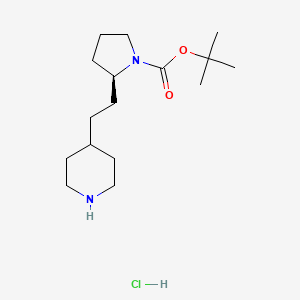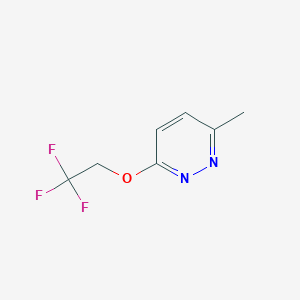
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway. The compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Biochemical and physiological effects:
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been shown to have various biochemical and physiological effects. The compound has potent anticancer activity and induces apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells. In addition, (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been used to develop fluorescent probes for bioimaging.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage is the development of fluorescent probes for bioimaging. The compound has a high fluorescence quantum yield and can be easily conjugated with biomolecules.
One of the limitations of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is its relatively low solubility in water. This can make it challenging to use in aqueous solutions. Another limitation is the lack of comprehensive studies on the toxicity and safety of the compound.
Future Directions
There are several potential future directions for (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline. One area of research is the development of more effective cancer treatments using this compound. Studies could focus on optimizing the dose and delivery methods of the compound to improve its efficacy.
Another area of research is the development of new fluorescent probes for bioimaging. (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline could be used as a starting point to develop new probes with improved properties such as higher brightness and longer wavelengths.
Finally, more comprehensive studies on the toxicity and safety of (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline are needed. These studies could help to determine the potential risks and limitations of using this compound in various applications.
Conclusion:
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a chemical compound that has shown significant potential in scientific research. The compound has been synthesized using different methods and has been studied for its potential applications in cancer treatment and bioimaging. The compound has potent anticancer activity and induces apoptosis in cancer cells. However, more comprehensive studies on the toxicity and safety of the compound are needed. Overall, (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a promising compound that could have significant applications in various fields.
Synthesis Methods
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been synthesized using various methods. One of the commonly used methods is the Knoevenagel condensation reaction. This method involves the reaction of 8-methoxy-2H-chromen-2-one and 4-amino-N-phenylbenzenesulfonamide in the presence of a base catalyst such as piperidine or pyridine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions.
Scientific Research Applications
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Another area of research is the development of fluorescent probes for bioimaging. (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been used to develop fluorescent probes for imaging of cancer cells and other biological targets. The compound has a high fluorescence quantum yield and can be easily conjugated with biomolecules such as proteins and peptides.
properties
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-phenylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-26-19-14-8-9-16-15-20(28(24,25)18-12-6-3-7-13-18)22(27-21(16)19)23-17-10-4-2-5-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVZBAJWJOLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)
![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)